molecular formula C19H19N3OS B2425342 1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea CAS No. 1795420-60-8

1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea

Cat. No.: B2425342
CAS No.: 1795420-60-8
M. Wt: 337.44
InChI Key: FEYUOXLSXVBPSQ-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two aromatic rings, one of which is substituted with dimethyl groups and the other with a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea typically involves the reaction of 2,3-dimethylaniline with 2-(2-methylthiazol-4-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic derivatives.

Scientific Research Applications

1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-3-(2-phenyl)urea: Lacks the thiazole ring, which may result in different biological activities.

    1-(2,3-Dimethylphenyl)-3-(2-(2-methylthiazol-4-yl)ethyl)urea: Contains an ethyl linker instead of a phenyl ring, which may affect its chemical reactivity and biological properties.

Uniqueness

1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is unique due to the presence of both dimethyl-substituted aromatic and thiazole rings. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Biological Activity

1-(2,3-Dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2SC_{17}H_{20}N_2S, with a molecular weight of approximately 300.42 g/mol. The compound features a urea linkage that is crucial for its biological activity.

Indoleamine 2,3-Dioxygenase Inhibition

Recent studies have highlighted the role of compounds with a similar structural framework in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. IDO1 catalyzes the degradation of tryptophan into kynurenine, leading to immunosuppression in the tumor microenvironment.

In vitro evaluations have shown that phenyl urea derivatives exhibit varying degrees of IDO1 inhibitory activity. For instance, modifications at specific positions on the phenyl ring significantly influence binding affinity and inhibitory potency. Compounds that retained a phenyl group at the para position relative to the urea moiety demonstrated enhanced inhibitory effects compared to their ortho or meta counterparts .

Table 1: Biological Activity Overview

CompoundTarget EnzymeIC50 (µM)Notes
i12IDO10.5Most potent inhibitor identified
i24IDO10.8Contains nitro group; potential toxicity
g1IDO1No activityLacks carboxyl group
i4IDO1No activityLoss of inhibition with cyclohexyl substitution

Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of phenyl urea derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines, including A431 and HT29 cells. The presence of specific substituents on the thiazole ring was found to enhance cytotoxic activity significantly .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Substituent Positioning: The position of substituents on both the phenyl and thiazole rings critically affects biological activity.
  • Functional Groups: Electron-donating groups at specific positions enhance binding affinity to IDO1.
  • Hydrophobic Interactions: The hydrophobic nature of substituents contributes to increased binding efficacy against target enzymes.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-7-6-10-16(13(12)2)21-19(23)22-17-9-5-4-8-15(17)18-11-24-14(3)20-18/h4-11H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUOXLSXVBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC=C2C3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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